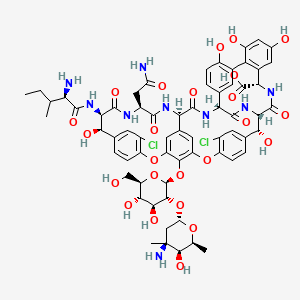

Norvancomycin

描述

属性

CAS 编号 |

91700-98-0 |

|---|---|

分子式 |

C65H73Cl2N9O24 |

分子量 |

1435.2 g/mol |

IUPAC 名称 |

(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[(2R)-2-amino-4-methylpentanoyl]amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C65H73Cl2N9O24/c1-22(2)11-33(68)57(87)75-48-50(82)25-6-9-37(31(66)13-25)96-39-15-27-16-40(54(39)100-64-55(53(85)52(84)41(21-77)98-64)99-43-20-65(4,70)56(86)23(3)95-43)97-38-10-7-26(14-32(38)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-36(80)44(30)29-12-24(5-8-35(29)79)45(59(89)76-49)73-60(90)46(27)72-58(88)34(19-42(69)81)71-61(48)91/h5-10,12-18,22-23,33-34,41,43,45-53,55-56,64,77-80,82-86H,11,19-21,68,70H2,1-4H3,(H2,69,81)(H,71,91)(H,72,88)(H,73,90)(H,74,92)(H,75,87)(H,76,89)(H,93,94)/t23-,33+,34-,41+,43-,45+,46+,47-,48+,49-,50+,51+,52+,53-,55+,56+,64-,65-/m0/s1 |

InChI 键 |

NUAQIRUAZSJTAI-YRPZDAAMSA-N |

手性 SMILES |

CCC(C)[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6C[C@]([C@@H]([C@@H](O6)C)O)(C)N)OC7=C(C=C(C=C7)[C@H]([C@H]8C(=O)N[C@@H](C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)[C@H](C(=O)N8)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)N |

规范 SMILES |

CCC(C)C(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3OC5C(C(C(C(O5)CO)O)O)OC6CC(C(C(O6)C)O)(C)N)OC7=C(C=C(C=C7)C(C8C(=O)NC(C9=C(C(=CC(=C9)O)O)C2=C(C=CC(=C2)C(C(=O)N8)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)N |

同义词 |

norvancomycin |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of Norvancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norvancomycin, a glycopeptide antibiotic, serves as a critical therapeutic agent against infections caused by Methicillin-Resistant Staphylococcus aureus (MRSA). Its efficacy lies in a mechanism of action that circumvents the primary resistance pathway of MRSA. This guide delineates the molecular interactions, biochemical consequences, and experimental methodologies used to characterize the anti-MRSA activity of this compound. Quantitative data on antibiotic susceptibility are presented, alongside detailed protocols for key experimental assays. Visualizations of the mechanism and experimental workflows are provided to facilitate a comprehensive understanding.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to the entire class of β-lactam antibiotics. This resistance is primarily mediated by the acquisition of the mecA gene, which encodes a modified penicillin-binding protein, PBP2a. PBP2a exhibits a low affinity for β-lactams, enabling continued peptidoglycan synthesis in their presence. Glycopeptide antibiotics, such as this compound and its close analog vancomycin, are mainstays in the treatment of severe MRSA infections. Their mechanism of action targets a different stage of cell wall biosynthesis, rendering the β-lactam resistance mechanism ineffective.

Mechanism of Action

The bactericidal activity of this compound against MRSA is primarily achieved through the inhibition of cell wall synthesis.[1] This process can be broken down into the following key steps:

-

Binding to Peptidoglycan Precursors: this compound specifically recognizes and binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the nascent peptidoglycan precursor, Lipid II.[2] This binding is mediated by the formation of five hydrogen bonds between the glycopeptide and the peptide stem of Lipid II.

-

Steric Hindrance of Transglycosylation and Transpeptidation: By binding to the D-Ala-D-Ala moiety, this compound creates a bulky complex that sterically hinders the two crucial enzymes responsible for the polymerization and cross-linking of the peptidoglycan layer:

-

Transglycosylases: These enzymes are responsible for elongating the glycan chains by polymerizing the disaccharide subunits from Lipid II.

-

Transpeptidases (including PBP2a): These enzymes catalyze the formation of peptide cross-links between adjacent glycan strands, a step that provides the cell wall with its structural integrity.

-

-

Compromised Cell Wall Integrity and Cell Lysis: The inhibition of both transglycosylation and transpeptidation results in a weakened and defective peptidoglycan sacculus. The compromised cell wall is unable to withstand the high internal osmotic pressure of the bacterial cell, leading to cell lysis and death.

Quantitative Data

The in vitro activity of glycopeptide antibiotics is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. While extensive data for this compound is not as readily available as for vancomycin, their similar structures and mechanisms of action result in comparable MIC distributions against MRSA.

Table 1: Vancomycin MIC Distribution against MRSA Isolates

| Study Reference | Number of MRSA Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Kshetrimayum et al., 2016 | 47 | 0.125 - 1 | - | - |

| Chen et al., 2020 | 229 | 0.5 - 2.0 | 1.0 | 2.0 |

| Hiramatsu et al., 2001 | 6,625 | 0.25 - 2 | 1.0 | 2.0 |

| Sader et al., 2014 | 1,121 | ≤0.5 - 2 | 1.0 | 1.0 |

Note: Data presented is for vancomycin, which is expected to have a similar MIC profile to this compound against MRSA.

Binding Affinity:

The high efficacy of this compound is rooted in its strong binding affinity for the D-Ala-D-Ala dipeptide. While the precise dissociation constant (Kd) for this compound is not widely reported, studies on vancomycin have established a Kd in the micromolar range for the monomeric interaction. However, multivalent interactions, which are more representative of the bacterial cell surface, can lead to significantly higher affinities, with a trivalent vancomycin system exhibiting a Kd of approximately 4 x 10⁻¹⁷ M.[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Sterile 96-well microtiter plates

-

This compound stock solution

-

MRSA isolate

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation: a. Select 3-5 well-isolated colonies of the MRSA strain from an overnight culture on a non-selective agar plate. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Antibiotic Dilution: a. Prepare a serial two-fold dilution of the this compound stock solution in MHB across the wells of the 96-well plate to achieve the desired final concentration range (e.g., 0.125 to 128 µg/mL). b. Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).

-

Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared MRSA inoculum. b. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: a. Following incubation, examine the plate for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth.

Analysis of Peptidoglycan Composition by HPLC

This method allows for the detailed analysis of the muropeptide composition of the bacterial cell wall, revealing changes induced by antibiotics.

Materials:

-

MRSA culture (control and this compound-treated)

-

Boiling 4% SDS solution

-

DNase and RNase

-

Trypsin

-

Mutanolysin or other muramidase

-

Sodium borohydride

-

Phosphoric acid

-

HPLC system with a C18 reverse-phase column and UV detector (206 nm)

Procedure:

-

Sacculi Isolation: a. Harvest MRSA cells from a mid-logarithmic phase culture. b. Immediately add the cell pellet to a boiling 4% SDS solution and boil for 30 minutes to lyse the cells and denature proteins. c. Pellet the insoluble peptidoglycan (sacculi) by ultracentrifugation and wash repeatedly with sterile water to remove SDS. d. Treat the sacculi with DNase, RNase, and trypsin to remove contaminating nucleic acids and proteins.

-

Muropeptide Preparation: a. Digest the purified sacculi with a muramidase (e.g., mutanolysin) overnight to break the glycan strands into muropeptide fragments. b. Stop the reaction by boiling. c. Reduce the MurNAc residues at the reducing end of the muropeptides to muraminitol with sodium borohydride to prevent anomer separation during HPLC. d. Adjust the pH to 2-4 with phosphoric acid.

-

HPLC Analysis: a. Inject the muropeptide mixture onto a C18 reverse-phase HPLC column. b. Separate the muropeptides using a gradient of a suitable mobile phase (e.g., sodium phosphate buffer with an increasing concentration of methanol). c. Detect the eluting muropeptides by their absorbance at 206 nm. d. Analyze the chromatogram to identify and quantify changes in the relative abundance of different muropeptide species (monomers, dimers, trimers, etc.), which reflects the degree of cross-linking.

Assessment of Cell Lysis by Lactate Dehydrogenase (LDH) Release Assay

This colorimetric assay quantifies cell death by measuring the release of the cytoplasmic enzyme LDH into the culture supernatant upon cell membrane damage.

Materials:

-

MRSA culture

-

This compound

-

Microcentrifuge

-

Commercially available LDH cytotoxicity assay kit

-

96-well plate reader

Procedure:

-

Cell Treatment: a. Grow MRSA to mid-log phase and treat with various concentrations of this compound (including a no-drug control). b. Prepare a maximum lysis control by treating a separate aliquot of cells with a lysis buffer provided in the kit. c. Incubate for a defined period (e.g., 2-4 hours).

-

Sample Collection: a. Pellet the bacterial cells by centrifugation. b. Carefully collect the supernatant, which contains any released LDH.

-

LDH Assay: a. Transfer the supernatant to a new 96-well plate. b. Add the LDH assay reaction mixture (substrate, cofactor, and dye) to each well according to the kit manufacturer's instructions. c. Incubate at room temperature for the recommended time (e.g., 30 minutes), protected from light. d. Stop the reaction by adding the stop solution provided in the kit.

-

Data Analysis: a. Measure the absorbance at the specified wavelength (e.g., 490 nm) using a plate reader. b. Calculate the percentage of cytotoxicity (cell lysis) relative to the maximum lysis control, after subtracting the background absorbance from the no-drug control.

Conclusion

This compound's mechanism of action against MRSA is a well-defined process of inhibiting bacterial cell wall synthesis through high-affinity binding to D-Ala-D-Ala termini of peptidoglycan precursors. This action effectively bypasses the PBP2a-mediated resistance to β-lactam antibiotics. The methodologies outlined in this guide provide a robust framework for the continued investigation of glycopeptide antibiotics and the development of novel strategies to combat antibiotic-resistant pathogens. A thorough understanding of these core principles is essential for researchers and professionals dedicated to the discovery and development of new anti-infective agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A trivalent system from vancomycin.D-ala-D-Ala with higher affinity than avidin.biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Norvancomycin: Discovery, Biosynthesis, and Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the glycopeptide antibiotic Norvancomycin. It covers its discovery, the intricate natural biosynthetic pathway, and the complex strategies employed in its chemical synthesis. This document is intended to serve as a comprehensive resource, incorporating detailed experimental methodologies, quantitative data, and pathway visualizations to support research and development in the field of antibiotics.

Discovery and Background

This compound is a potent glycopeptide antibiotic produced by the actinomycete Amycolatopsis orientalis (specifically strain CPCC200066).[1] It is closely related to vancomycin, a critical last-resort antibiotic for treating severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[2][3] this compound has been widely used clinically in China to treat infections from MRSA and methicillin-resistant Staphylococcus epidermidis (MRSE).[2][4]

Structurally, this compound is a complex heptapeptide with a core structure similar to vancomycin. The primary difference is the substitution of a hydrogen atom on the vancosamine sugar moiety in this compound for a methyl group in vancomycin.[5] Its mechanism of action involves inhibiting the late stages of bacterial cell wall biosynthesis. It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, which blocks the transglycosylation and transpeptidation reactions necessary for creating a stable cell wall, ultimately leading to bacterial cell lysis.[3][6][7]

Biosynthesis Pathway of this compound

The biosynthesis of this compound is a complex, multi-step process orchestrated by a dedicated gene cluster (nvcm) within Amycolatopsis orientalis.[1] The pathway can be broadly divided into three major stages: precursor synthesis, non-ribosomal peptide assembly, and post-assembly modifications.[4]

Stage I: Synthesis of Amino Acid Precursors The heptapeptide backbone of this compound is built from non-proteinogenic amino acids. This initial stage involves the synthesis of these unique building blocks from primary metabolites.

Stage II: Heptapeptide Assembly by Non-Ribosomal Peptide Synthetases (NRPSs) A large multi-enzyme complex, the Non-Ribosomal Peptide Synthetase (NRPS), assembles the linear heptapeptide. Each module of the NRPS is responsible for incorporating a specific amino acid. During this assembly, key modifications such as the chlorination of two β-hydroxytyrosine (BHT) residues are performed by a halogenase enzyme.[8]

Stage III: Post-Modification of the Linear Heptapeptide After the linear peptide is formed, it undergoes a series of crucial modifications to become active:

-

Oxidative Cross-linking: Three cytochrome P450 monooxygenase enzymes (OxyA, OxyB, OxyC) catalyze the oxidative cross-linking of the aromatic amino acid residues, forming the rigid, three-dimensional structure characteristic of glycopeptide antibiotics.[8]

-

Glycosylation: Two glycosyltransferase genes within the nvcm cluster are responsible for attaching sugar moieties to the peptide core.[1][8] This is a key step for the antibiotic's activity.

-

N-methylation: An N-methylase gene is present in the biosynthetic cluster, similar to the vancomycin cluster.[1]

The entire process is tightly regulated by cluster-situated regulatory genes, such as AoStrR1 and AoLuxR1, which act as positive regulators of the biosynthetic genes.[2] Studies have shown that upregulation of these regulators and the biosynthetic genes is linked to higher yields of this compound in industrial strains.[2]

References

- 1. Draft Genome Sequence of this compound-Producing Strain Amycolatopsis orientalis CPCC200066 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative genomics and transcriptomics analyses provide insights into the high yield and regulatory mechanism of this compound biosynthesis in Amycolatopsis orientalis NCPC 2-48 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. biosynth.com [biosynth.com]

- 8. google.com [google.com]

A Comprehensive Technical Guide to the Solubility and Stability of Norvancomycin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norvancomycin, a glycopeptide antibiotic closely related to vancomycin, is a potent therapeutic agent against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for the successful development of robust and effective pharmaceutical formulations. This technical guide provides an in-depth overview of the available data on the solubility and stability of this compound hydrochloride, detailed experimental protocols for their determination, and a summary of its mechanism of action.

Solubility of this compound Hydrochloride

This compound hydrochloride exhibits high solubility in aqueous media and polar organic solvents. While precise saturation solubility data is limited in publicly available literature, existing information indicates its favorable dissolution characteristics for formulation development.

Solubility in Various Solvents

This compound hydrochloride is readily soluble in water and dimethyl sulfoxide (DMSO). Several suppliers report a solubility of greater than or equal to 100 mg/mL in both solvents, signifying its high solubility. Qualitative data also suggests slight solubility in methanol. For comparison, the closely related vancomycin hydrochloride is also highly soluble in water (> 100 mg/mL), slightly soluble in methanol and ethanol, and insoluble in less polar organic solvents like acetone and ether.

Table 1: Solubility of this compound Hydrochloride and Vancomycin Hydrochloride in Common Solvents

| Solvent | This compound Hydrochloride | Vancomycin Hydrochloride |

| Water | ≥ 100 mg/mL | > 100 mg/mL |

| DMSO | ≥ 100 mg/mL | Soluble |

| Methanol | Slightly Soluble[3] | Slightly Soluble |

| Ethanol | - | Slightly Soluble |

| Acetone | - | Insoluble |

| Ether | - | Insoluble |

Note: Data for this compound hydrochloride is limited. Vancomycin hydrochloride data is provided for comparative purposes.

pH-Dependent Solubility

Stability of this compound Hydrochloride

The stability of this compound hydrochloride is a crucial consideration for its formulation, storage, and administration. The molecule is known to be hygroscopic and its solutions can be unstable, necessitating careful handling and storage conditions.

Solid-State Stability

In its solid form, this compound hydrochloride is relatively stable. However, its hygroscopic nature means that it can absorb moisture from the atmosphere, which may impact its long-term stability and should be considered during storage and handling.

Solution Stability

Aqueous solutions of this compound hydrochloride are reported to be unstable and it is often recommended to prepare them fresh.[4] For stock solutions, storage at low temperatures is advised to minimize degradation. One supplier suggests that stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1]

Studies on the closely related vancomycin hydrochloride provide further insights. Vancomycin solutions have been shown to be stable for extended periods when refrigerated. For instance, oral solutions of vancomycin hydrochloride (12.5 mg/mL) were found to be physically and chemically stable for up to 90 days when stored at 2-8°C.[5] At room temperature (20°C), the stability of a vancomycin hydrochloride solution prepared from the pure active pharmaceutical ingredient (API) was maintained for at least 30 days, though some degradation was observed after 60 days.[5] Another study on intravenous infusions of vancomycin hydrochloride (0.5 g and 1 g per 100 mL of 5% dextrose) demonstrated stability for at least 58 days at 4°C.[6]

Degradation Pathways

Forced degradation studies on vancomycin hydrochloride have shown that it is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[7][8] The primary degradation pathways for glycopeptide antibiotics often involve hydrolysis of the amide bonds, leading to the formation of various degradation products. A stability-indicating HPLC method is essential to separate the intact drug from its degradation products.[7][9]

Table 2: Summary of Forced Degradation Studies on Vancomycin Hydrochloride

| Stress Condition | Conditions | Observation | Reference |

| Acid Hydrolysis | 3.0 M HCl, 6 hours, room temperature | Significant degradation | [7] |

| Base Hydrolysis | 1.5 M NaOH, 1 hour, room temperature | Significant degradation | [7] |

| Oxidation | 3% H₂O₂, room temperature | Significant degradation | [7] |

| Thermal | 70°C, 5 hours | No significant degradation | [8] |

| Photolysis | Sunlight, 6 hours | No significant degradation | [7] |

Note: This data is for vancomycin hydrochloride and serves as a reference for the potential degradation behavior of this compound hydrochloride.

Experimental Protocols

Accurate determination of solubility and stability is crucial for pharmaceutical development. The following sections detail standardized experimental protocols that can be adapted for this compound hydrochloride.

Solubility Determination

3.1.1. Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the saturation concentration of the most stable crystalline form in a specific solvent at a given temperature.

Protocol:

-

Preparation: Add an excess amount of this compound hydrochloride powder to a known volume of the test solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

-

Quantification: Analyze the concentration of this compound hydrochloride in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

-

Data Analysis: The determined concentration represents the thermodynamic solubility.

3.1.2. Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound hydrochloride in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add a small volume of the DMSO stock solution to a microplate well containing the aqueous buffer (e.g., phosphate-buffered saline, PBS). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a shorter period than the thermodynamic assay (e.g., 1-2 hours).

-

Precipitation Detection: Measure the amount of precipitated compound using nephelometry (light scattering) or by separating the precipitate via filtration and quantifying the remaining dissolved compound in the filtrate by UV spectrophotometry or LC-MS.[11][12]

Stability Testing

3.2.1. Stability-Indicating HPLC Method Development and Validation

A validated stability-indicating HPLC method is a prerequisite for accurate stability studies. This method must be able to separate, detect, and quantify this compound hydrochloride in the presence of its degradation products and any other potential impurities.

Method Development Outline:

-

Column and Mobile Phase Selection: A common choice is a C18 reversed-phase column with a mobile phase consisting of a buffer (e.g., phosphate or citrate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol). For vancomycin, a mobile phase of citrate buffer (pH 4), acetonitrile, and methanol (85:10:5 v/v/v) has been used.[9]

-

Detection: UV detection at an appropriate wavelength (e.g., 280 nm for vancomycin) is typically employed.[13]

-

Forced Degradation: Subject this compound hydrochloride to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[14][15][16]

-

Method Optimization: Optimize the chromatographic conditions to achieve adequate separation between the parent drug and all degradation products.

-

Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[17]

3.2.2. Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.

Protocol:

-

Sample Preparation: Prepare solutions of this compound hydrochloride (e.g., 1 mg/mL) in various stress media.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).[18]

-

Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature.[18]

-

Oxidation: 3-30% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid drug or its solution at an elevated temperature (e.g., 70-80°C).

-

Photodegradation: Expose the drug solution to a light source according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples at various time points using the validated stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

3.2.3. Long-Term and Accelerated Stability Studies

These studies are performed to establish the shelf-life and recommended storage conditions for the drug product, following ICH guidelines.

Protocol:

-

Batch Selection: Use at least three primary batches of the drug substance or product.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and analyze for relevant quality attributes (e.g., assay, purity, dissolution) using validated analytical methods.

Visualizations

Mechanism of Action

This compound, like other glycopeptide antibiotics, inhibits the synthesis of the bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine terminus of the peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation reactions that are essential for cross-linking the peptidoglycan chains. This leads to a weakened cell wall and ultimately cell lysis.

Caption: Mechanism of action of this compound Hydrochloride.

Experimental Workflow: Thermodynamic Solubility

The following diagram illustrates the workflow for determining the thermodynamic solubility of this compound hydrochloride.

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Workflow: Forced Degradation Study

This diagram outlines the process for conducting a forced degradation study of this compound hydrochloride.

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound hydrochloride, highlighting its high aqueous solubility and the need for careful consideration of its solution stability. While specific quantitative data for this compound hydrochloride remains somewhat limited, the provided information, supplemented with data from the closely related vancomycin hydrochloride, offers a strong foundation for formulation development. The detailed experimental protocols for solubility and stability testing, based on established scientific principles and regulatory guidelines, provide a practical framework for researchers and drug development professionals to generate the necessary data to support the development of safe, effective, and stable this compound hydrochloride drug products. Further studies to generate a comprehensive pH-solubility profile and detailed degradation kinetics for this compound hydrochloride are warranted to facilitate advanced formulation design and ensure product quality.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Three structurally-related impurities in this compound drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 91700-98-0 [chemicalbook.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Long-term stability of vancomycin hydrochloride in intravenous infusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ptfarm.pl [ptfarm.pl]

- 8. researchgate.net [researchgate.net]

- 9. STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF VANCOMYCIN HYDROCHLORIDE IN THE PHARMACEUTICAL DOSAGE FORMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. researchgate.net [researchgate.net]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. scispace.com [scispace.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. ijrpp.com [ijrpp.com]

In-Depth Technical Guide to the Biological Activity Spectrum of Norvancomycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norvancomycin, a semi-synthetic glycopeptide antibiotic, serves as a critical therapeutic agent in the management of severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Structurally analogous to vancomycin, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, a process vital for bacterial integrity and survival. This technical guide provides a comprehensive overview of the biological activity spectrum of this compound, presenting quantitative data on its antibacterial efficacy, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and relevant experimental workflows.

Introduction

This compound is a glycopeptide antibiotic specifically designed for combating infections caused by Gram-positive bacteria.[1][2] It has demonstrated significant efficacy, particularly in addressing infections caused by antibiotic-resistant strains such as MRSA.[2] Its clinical applications include the treatment of severe infections like sepsis, endocarditis, and skin and soft tissue infections.[2] This document aims to provide a detailed technical resource for researchers and professionals in drug development, summarizing the known biological activities of this compound, with a focus on its antibacterial spectrum.

Antibacterial Activity Spectrum

This compound's primary therapeutic value lies in its potent activity against a range of Gram-positive bacteria. Its efficacy is generally limited against Gram-negative bacteria due to the presence of an outer membrane that impedes drug penetration.[3]

Gram-Positive Bacteria

This compound exhibits robust activity against various clinically significant Gram-positive pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against key Gram-positive species.

Table 1: this compound MIC Data for Staphylococcus species

| Bacterial Species | Strain Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.12 - 2 | 1 | 1 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.12 - 2 | 1 | 1 |

| Staphylococcus epidermidis | - | 0.12 - 2 | - | - |

| Staphylococcus haemolyticus | - | 0.12 - 2 | - | - |

| Staphylococcus hominis | - | 0.12 - 2 | - | - |

Table 2: this compound MIC Data for Other Gram-Positive Bacteria

| Bacterial Species | Strain Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pyogenes | - | All isolates were reported as susceptible.[4] | - | - |

| Clostridium difficile | - | Susceptibility has been noted, but specific MIC ranges are not consistently reported.[1][5][6] | - | - |

| Listeria monocytogenes | - | All isolates in a study were reported as susceptible.[7][8] | - | - |

| Bacillus anthracis | - | All isolates in a study were reported as susceptible.[9] | - | - |

Gram-Negative Bacteria

The inherent structure of Gram-negative bacteria, particularly the outer membrane, renders them largely resistant to this compound.[3] However, research into modifications of the vancomycin structure, such as the addition of an arginine moiety, has shown potential for extending its activity to some Gram-negative species like Escherichia coli.[3] Standard this compound, however, is not considered effective against these pathogens.

Other Biological Activities

Antiviral Activity

There is currently no significant evidence in the public domain to suggest that this compound possesses antiviral properties.

Antifungal Activity

While some studies have explored the potential for vancomycin to enhance the biofilm formation of certain fungi like Candida auris, there is no conclusive evidence to indicate that this compound has any direct antifungal activity.[10]

Mechanism of Action

This compound, like other glycopeptide antibiotics, disrupts the synthesis of the bacterial cell wall.[2] This is achieved by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursor units.[2] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the polymerization and cross-linking of the peptidoglycan backbone.[2] The resulting inhibition of cell wall synthesis leads to a loss of structural integrity, ultimately causing cell lysis and bacterial death.[2]

Experimental Protocols

The following sections detail standardized methodologies for assessing the biological activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

This is a widely used method for determining the MIC of antibiotics.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB)

-

This compound stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits visible bacterial growth (no turbidity). Alternatively, a microplate reader can be used to measure absorbance.

References

- 1. researchgate.net [researchgate.net]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. mbios.org [mbios.org]

- 4. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reduced Vancomycin Susceptibility in Clostridioides difficile Is Associated With Lower Rates of Initial Cure and Sustained Clinical Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reduced Vancomycin Susceptibility in Clostridioides difficile Is Associated With Specific Ribotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Resistance and Virulence Characterization of Listeria monocytogenes Strains Isolated from Food and Food Processing Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Antimicrobial Susceptibility Testing of Bacillus anthracis: Comparison of Results Obtained by Using the National Committee for Clinical Laboratory Standards Broth Microdilution Reference and Etest Agar Gradient Diffusion Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Undesired Effect of Vancomycin Prolonged Treatment: Enhanced Biofilm Production of the Nosocomial Pathogen Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Tissue Distribution of Norvancomycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norvancomycin, a glycopeptide antibiotic, is a critical therapeutic agent against infections caused by drug-resistant Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] A thorough understanding of its pharmacokinetic profile and tissue distribution is paramount for optimizing dosage regimens and ensuring therapeutic efficacy while minimizing potential toxicity. This technical guide provides a comprehensive overview of the pharmacokinetics and tissue distribution of this compound, compiled from preclinical and clinical studies. It includes detailed experimental protocols, quantitative data presented in structured tables, and visualizations of key pathways and workflows to support further research and drug development efforts.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been characterized in both animal models and human subjects. The drug is administered intravenously due to poor oral absorption.[3] Its elimination is primarily influenced by renal function, with age and serum creatinine levels being significant covariates affecting its clearance.[4][5]

Pharmacokinetic Parameters in Preclinical Models

Preclinical studies in mice and rats have been instrumental in elucidating the basic pharmacokinetic properties of this compound. These studies typically involve intravenous administration followed by serial blood sampling to determine key parameters.

Table 1: Pharmacokinetic Parameters of this compound in Animal Models

| Species | Dose (mg/kg) | Route | Elimination Half-life (t½) | Clearance (CL) | Central Volume of Distribution (Vc) | Reference |

| Kunming Mice | 100 | IV | 42.43 minutes | 0.0233 mL·kg⁻¹·min⁻¹ | - | [1] |

| Male SD Rats | 100 | IV | - | - | - | [1] |

Note: Specific values for clearance and volume of distribution in rats were not detailed in the provided search results.

Population Pharmacokinetics in Humans

In human patients, this compound exhibits a pharmacokinetic profile best described by a two-compartment model with first-order elimination.[4][5] Population pharmacokinetic studies have identified significant variability among individuals, underscoring the importance of therapeutic drug monitoring.

Table 2: Population Pharmacokinetic Parameters of this compound in Human Patients

| Population | Clearance (CL) | Central Volume of Distribution (Vc) | Key Covariates Affecting CL | Reference |

| Patients with Community-Acquired Pneumonia | 3.15 L/h | 12.3 L | Age, Serum Creatinine | [4][5] |

| Patients with Renal Dysfunction (CLcr ≤85 ml/min) | 2.54 * (CLcr/50)^1.20 L/h | - | Creatinine Clearance | [6] |

| Patients with Normal Renal Function (CLcr >85 ml/min) | 6.0 * (WT/60)^0.52 L/h | - | Body Weight | [6] |

Tissue Distribution of this compound

The distribution of this compound into various tissues is a critical determinant of its efficacy in treating localized infections. Studies in animal models have shown wide distribution, although penetration into the brain is limited.[1]

Tissue Concentrations in Preclinical Models

Following intravenous administration in rats, this compound distributes to a range of tissues, with the highest concentrations typically found in the kidneys, which is consistent with its primary route of elimination.

Table 3: Tissue Distribution of this compound in Male SD Rats (2 hours post-administration of 100 mg/kg IV)

| Tissue | Concentration Order | Detectable in Brain | Reference |

| Kidney | 1 | No | [1] |

| Lung | 2 | No | [1] |

| Stomach | 3 | No | [1] |

| Intestine | 4 | No | [1] |

| Spleen | 5 | No | [1] |

| Heart | 6 | No | [1] |

| Liver | 7 | No | [1] |

| Brain | 8 | No | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic and tissue distribution studies. The following sections outline typical experimental protocols for key assays.

Quantification of this compound in Biological Samples using HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used method for the determination of this compound concentrations in biological matrices.[4][7]

Objective: To quantify the concentration of this compound in plasma samples.

Materials:

-

HPLC system with a UV detector (e.g., Waters e2695 with 2489 UV detector)[4]

-

C18 analytical column (e.g., Diamonsil C18, 150 mm x 4.6 mm, 5 µm)[4]

-

Mobile phase components (specifics to be optimized based on the exact method)

-

Protein precipitation agent (e.g., methanol)[8]

-

Internal standard (e.g., vancomycin)[4]

-

Centrifuge

-

Vortex mixer

-

Calibrators and quality control samples

Procedure:

-

Sample Preparation:

-

To a 100 µL plasma sample, add 20 µL of the internal standard solution (vancomycin).

-

Add 200 µL of methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Collect the supernatant for analysis.

-

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 30°C).

-

Set the flow rate of the mobile phase (e.g., 1.0 mL/min).

-

Set the UV detection wavelength to 236 nm.[4]

-

Inject a 20 µL aliquot of the prepared supernatant onto the HPLC system.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentrations of the calibrators.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve. The calibration curve typically ranges from 0.25 to 100 µg/mL.[4]

-

Protein Binding Assay by Ultrafiltration

Understanding the extent of plasma protein binding is crucial as only the unbound fraction of a drug is pharmacologically active. Ultrafiltration is a common method to separate free from protein-bound drug.[9][10]

Objective: To determine the percentage of this compound bound to plasma proteins.

Materials:

-

Ultrafiltration devices (e.g., Centrifree®)

-

Patient plasma samples containing this compound

-

Incubator or water bath set to 37°C

-

Centrifuge

-

Analytical method for this compound quantification (e.g., HPLC)

Procedure:

-

Sample Incubation:

-

Pre-warm the plasma samples to 37°C.

-

-

Ultrafiltration:

-

Pipette an aliquot of the plasma sample into the ultrafiltration device.

-

Centrifuge the device according to the manufacturer's instructions to separate the protein-free ultrafiltrate.

-

-

Quantification:

-

Measure the total this compound concentration in an aliquot of the original plasma sample.

-

Measure the free this compound concentration in the collected ultrafiltrate.

-

-

Calculation:

-

Calculate the percentage of protein binding using the following formula: % Protein Binding = [(Total Concentration - Free Concentration) / Total Concentration] x 100

-

Visualizations

Diagrams illustrating key processes can aid in the understanding of this compound's biosynthesis, mechanism of action, and the experimental workflows used in its study.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving the synthesis of amino acid precursors, their assembly into a linear heptapeptide by non-ribosomal peptide synthetases (NRPSs), and subsequent post-modifications.[11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Population Pharmacokinetics and Dosing Optimization of this compound for Chinese Patients with Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Population pharmacokinetic and pharmacodynamic modeling of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A UHPLC-MS/MS method for the simultaneous determination of vancomycin, this compound, meropenem, and moxalactam in human plasma and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical laboratory-based assay methodologies may underestimate and increase variability of vancomycin protein binding in hospitalized patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Refining Vancomycin Protein Binding Estimates: Identification of Clinical Factors That Influence Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Chemical Differences Between Norvancomycin and Vancomycin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fundamental chemical differences between the glycopeptide antibiotics norvancomycin and vancomycin. The information is presented to support research, scientific analysis, and drug development activities.

Core Structural and Physicochemical Differences

The primary chemical distinction between this compound and vancomycin lies in a single methyl group. This compound is N-demethylvancomycin, meaning it lacks the N-methyl group on the vancosamine sugar moiety that is present in vancomycin.[1][2] This seemingly minor structural alteration has implications for its physicochemical properties and, to a lesser extent, its biological activity.

Structural Comparison

The molecular structures of vancomycin and this compound are highly similar, consisting of a heptapeptide backbone with attached carbohydrate moieties. The key difference is highlighted in the vancosamine sugar.

Vancomycin: Contains an N-methyl-leucyl residue. This compound: Contains a leucyl residue (lacks the N-methyl group).

Physicochemical Properties

A direct, side-by-side experimental comparison of all physicochemical properties is not extensively available in the public literature. However, based on their structural similarity and available data, a comparative summary can be compiled.

| Property | Vancomycin | This compound | Reference |

| Molecular Formula | C66H75Cl2N9O24 | C65H73Cl2N9O24 | [3][4] |

| Molecular Weight | 1449.27 g/mol | 1435.23 g/mol | [3][5] |

| pKa Values | 2.6, 7.2, 8.6, 9.6, 10.5, 11.7 | Data not readily available | [6][7] |

| Aqueous Solubility | > 100 mg/mL (as hydrochloride) | Data not readily available, but expected to be similar to vancomycin | [3] |

| logP (Computed) | -2.6 to -3.1 | -3.1 | [3][4] |

Mechanism of Action: A Shared Pathway

Both this compound and vancomycin exert their antibacterial effects through the same mechanism of action. They inhibit the synthesis of the bacterial cell wall in Gram-positive bacteria.[8][9]

Caption: Mechanism of action for this compound and vancomycin.

Biosynthesis: A Common Origin

Both vancomycin and this compound are naturally produced by strains of the bacterium Amycolatopsis orientalis. Their biosynthesis follows a complex pathway involving non-ribosomal peptide synthetases (NRPSs) and a series of tailoring enzymes.[14][15] The biosynthetic gene clusters for both antibiotics are highly similar, which is expected given their structural relationship. The key difference in their biosynthesis is the final N-methylation step on the vancosamine sugar, which is present in the vancomycin pathway but absent or inactive in the this compound-producing strains.

Caption: Simplified biosynthesis pathway of vancomycin and this compound.

Comparative Antibacterial Activity

Clinical and in vitro studies have shown that this compound and vancomycin have very similar antibacterial spectrums and potency against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[16] Some studies suggest that this compound may have slightly greater activity against certain strains of S. aureus.

| Organism | Antibiotic | MIC Range (μg/mL) | Reference |

| Staphylococcus aureus (MRSA) | Vancomycin | ≤0.5 - 2 | [17] |

| Staphylococcus aureus (MRSA) | This compound | All isolates sensitive | [16] |

| Staphylococcus aureus (general) | Vancomycin | MIC50: 1, MIC90: 1 | [18][19] |

| Staphylococcus aureus (general) | This compound | MICs of 1 mg/L or lower | [20] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

Objective: To separate and quantify this compound and vancomycin in a sample.

Methodology:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).[20][21][22][23][24]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV spectrophotometry at a wavelength of approximately 280 nm.[22]

-

Sample Preparation: Protein precipitation of plasma or serum samples using an acid (e.g., perchloric acid) or an organic solvent (e.g., methanol).[20]

-

Internal Standard: An appropriate internal standard can be used for accurate quantification.

Workflow:

Caption: General workflow for HPLC analysis of this compound and vancomycin.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the structural differences between this compound and vancomycin.

Methodology:

-

Solvent: Deuterated solvent such as DMSO-d6 or D2O.

-

Spectra to Acquire:

-

1H NMR: To observe the proton signals. The absence of the N-methyl signal in this compound's spectrum compared to vancomycin's would be a key differentiator.[25][26]

-

13C NMR: To compare the carbon skeleton of the two molecules.

-

2D NMR (COSY, HSQC, HMBC): To assign all proton and carbon signals and confirm the connectivity of the atoms, verifying the demethylation at the vancosamine sugar.

-

Expected Key Difference: The 1H NMR spectrum of vancomycin will show a signal corresponding to the N-methyl group on the vancosamine sugar, which will be absent in the 1H NMR spectrum of this compound.

Conclusion

The fundamental chemical difference between this compound and vancomycin is the absence of a single methyl group on the vancosamine sugar of this compound. This minor structural modification results in a slightly lower molecular weight for this compound. While their mechanism of action and biosynthetic pathways are nearly identical, this small change can be analytically distinguished using techniques such as NMR and mass spectrometry. Their antibacterial activities are comparable, making this compound a clinically effective alternative to vancomycin for the treatment of serious Gram-positive infections. This guide provides a foundational understanding for researchers and professionals working with these important glycopeptide antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. Single Modification at the N-Terminus of this compound to Combat Drug-Resistant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vancomycin | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C65H73Cl2N9O24 | CID 10419027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 91700-98-0 | FN164675 | Biosynth [biosynth.com]

- 6. Physicochemical properties of vancomycin and iodovancomycin and their complexes with diacetyl-L-lysyl-D-alanyl-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A trivalent system from vancomycin.D-ala-D-Ala with higher affinity than avidin.biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vancomycin derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Correlation between Vancomycin MIC Values and Those of Other Agents against Gram-Positive Bacteria among Patients with Bloodstream Infections Caused by Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A simple and validated HPLC method for vancomycin assay in plasma samples: the necessity of TDM center development in Southern Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ptfarm.pl [ptfarm.pl]

- 23. HPLC Determination of Vancomycin on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 24. STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF VANCOMYCIN HYDROCHLORIDE IN THE PHARMACEUTICAL DOSAGE FORMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. NMR and MD Analysis of the Bonding Interaction of Vancomycin with Muramyl Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Norvancomycin Resistance Mechanisms in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norvancomycin, a glycopeptide antibiotic, is a critical therapeutic agent against serious Gram-positive bacterial infections. However, the emergence and spread of resistance to this last-resort antibiotic pose a significant threat to public health. This technical guide provides a comprehensive overview of the core mechanisms of this compound resistance in bacteria. We delve into the molecular intricacies of target modification, the genetic basis of resistance, and the key enzymatic players involved. This guide also presents detailed experimental protocols for studying these resistance mechanisms and summarizes critical quantitative data to aid in research and development efforts aimed at overcoming this challenge.

Core Mechanisms of this compound Resistance

The primary mechanism of this compound resistance in bacteria is the alteration of the drug's target, the C-terminal D-Alanyl-D-Alanine (D-Ala-D-Ala) dipeptide of peptidoglycan precursors.[1][2] This modification reduces the binding affinity of this compound to its target, rendering the antibiotic ineffective.[3] This alteration is primarily achieved through two main pathways, leading to either high-level or low-level resistance.

High-Level Resistance: The D-Ala-D-Lac Pathway (VanA, VanB, VanD, VanM Phenotypes)

High-level resistance to this compound is predominantly mediated by the substitution of the terminal D-Ala with D-Lactate (D-Lac), forming a D-Ala-D-Lac depsipeptide.[4] This single atom change from a nitrogen to an oxygen atom results in the loss of a crucial hydrogen bond between the antibiotic and its target, leading to a staggering 1000-fold reduction in binding affinity.[3][5] This mechanism is conferred by a cluster of genes, typically organized in an operon, with the most well-characterized being the vanA operon.

The key enzymes involved in this pathway are:

-

VanH: A D-lactate dehydrogenase that reduces pyruvate to D-lactate.[1]

-

VanA/VanB: A ligase that catalyzes the formation of the D-Ala-D-Lac depsipeptide.[6]

-

VanX: A D,D-dipeptidase that hydrolyzes any endogenously produced D-Ala-D-Ala, preventing its incorporation into the cell wall precursor.[7]

Low-to-Moderate-Level Resistance: The D-Ala-D-Ser Pathway (VanC, VanE, VanG, VanL, VanN Phenotypes)

A less potent, yet clinically significant, resistance mechanism involves the replacement of the terminal D-Ala with D-Serine (D-Ser), creating a D-Ala-D-Ser dipeptide. This substitution introduces steric hindrance that reduces the binding affinity of this compound for its target by approximately seven-fold.[5] This pathway is encoded by gene clusters such as vanC.

The central enzyme in this pathway is a ligase (e.g., VanC) that specifically synthesizes the D-Ala-D-Ser dipeptide.[8]

Regulation of Resistance: The VanS-VanR Two-Component System

The expression of the van resistance genes is tightly regulated by a two-component signal transduction system, comprising the sensor histidine kinase VanS and the response regulator VanR .[9] In the presence of this compound, VanS autophosphorylates and subsequently transfers the phosphoryl group to VanR. Phosphorylated VanR then acts as a transcriptional activator, binding to the promoter regions of the van operons and inducing the expression of the resistance genes.

Quantitative Data on this compound Resistance

Table 1: this compound/Vancomycin Minimum Inhibitory Concentrations (MICs) for Different Resistance Phenotypes

| Resistance Phenotype | Gene Cluster | Precursor Terminus | Vancomycin MIC (µg/mL) | Teicoplanin MIC (µg/mL) | Inducibility |

| VanA | vanA | D-Ala-D-Lac | 64 to >1024 | 16 to 512 | Inducible |

| VanB | vanB | D-Ala-D-Lac | 4 to >1024 | 0.5 to 1 | Inducible |

| VanC | vanC | D-Ala-D-Ser | 2 to 32 | 0.5 to 1 | Constitutive |

| VanD | vanD | D-Ala-D-Lac | 64 to >1024 | 4 to 128 | Constitutive |

| VanE | vanE | D-Ala-D-Ser | 16 to 64 | ≤0.5 | Inducible |

| VanG | vanG | D-Ala-D-Ser | 8 to 16 | ≤0.5 | Inducible |

Table 2: Binding Affinity of Vancomycin to Peptidoglycan Precursors

| Ligand | Dissociation Constant (Kd) | Fold Reduction in Affinity | Reference |

| Ac-D-Ala-D-Ala | ~1 µM | - | [4] |

| Ac-D-Ala-D-Lac | ~1 mM | ~1000-fold | [4][5] |

| Ac-D-Ala-D-Ser | ~7 µM | ~7-fold | [5] |

Table 3: Kinetic Parameters of Key Vancomycin Resistance Enzymes

| Enzyme | Substrate(s) | Km | kcat | kcat/Km (M-1s-1) | Reference |

| VanHst | Pyruvate | - | - | 1.3 x 105 | [1] |

| VanA | D-Ala, D-Lac | KM (D-Lac) = 0.69 mM | 32 min-1 | - | [8] |

| D-Ala, D-Ala | KM2 (D-Ala) = 0.66 mM | 550 min-1 | - | [8] | |

| VanX | D-Ala-D-Ala | 0.10 mM | 11.5 s-1 | - | [10] |

Signaling Pathways and Experimental Workflows

VanS-VanR Signaling Pathway

Caption: The VanS-VanR two-component signaling pathway for induction of this compound resistance.

D-Ala-D-Lac Peptidoglycan Precursor Modification Workflow

Caption: Enzymatic workflow for the modification of peptidoglycan precursors in VanA-type resistance.

Experimental Workflow for MIC Determination and Peptidoglycan Analysis

Caption: A typical experimental workflow for determining this compound MIC and analyzing peptidoglycan precursors.

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in sterile deionized water. Filter-sterilize the solution through a 0.22 µm filter.

-

Preparation of 96-Well Plates: Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into all wells of a 96-well microtiter plate.

-

Serial Dilution: Add 50 µL of the this compound stock solution to the first well of each row and mix. Perform a two-fold serial dilution by transferring 50 µL from each well to the subsequent well in the same row. Discard the final 50 µL from the last well. This will result in a range of this compound concentrations (e.g., 64 to 0.06 µg/mL).

-

Inoculum Preparation: From a fresh overnight culture of the test bacterium on an appropriate agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.

-

Inoculation: Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension. This will bring the final volume in each well to 100 µL.

-

Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.

-

Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

This protocol is based on the manufacturer's instructions (bioMérieux).[12]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

-

Drying: Allow the agar surface to dry for 5-15 minutes.

-

Application of Etest Strip: Aseptically apply the this compound Etest strip to the center of the inoculated agar plate with the MIC scale facing upwards.

-

Incubation: Incubate the plate at 35°C for 24 hours.

-

Reading the MIC: After incubation, an elliptical zone of inhibition will be visible. The MIC is read at the point where the edge of the inhibition ellipse intersects the Etest strip.

Analysis of Peptidoglycan Precursors by HPLC

This protocol is a generalized procedure based on established methods.[13][14]

-

Bacterial Growth and Harvesting: Grow the bacterial strain of interest in a suitable broth medium to the mid-exponential phase. Harvest the cells by centrifugation.

-

Extraction of Cytoplasmic Precursors: Resuspend the cell pellet in ice-cold 10% trichloroacetic acid (TCA) and incubate on ice for 30 minutes to precipitate macromolecules. Centrifuge to pellet the cellular debris and collect the supernatant containing the soluble peptidoglycan precursors.

-

Removal of TCA: Extract the TCA from the supernatant by repeated washes with an equal volume of water-saturated diethyl ether.

-

Sample Preparation for HPLC: Lyophilize the aqueous phase to dryness and resuspend the precursor sample in a suitable buffer for HPLC analysis (e.g., 50 mM sodium phosphate, pH 4.5).

-

HPLC Analysis:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in a phosphate buffer or formic acid is commonly employed.

-

Detection: Monitor the eluate at a wavelength of 205 nm.

-

Analysis: Compare the retention times of the peaks from the sample to those of known standards (e.g., UDP-MurNAc-pentapeptide [D-Ala-D-Ala] and UDP-MurNAc-pentadepsipeptide [D-Ala-D-Lac]).

-

-

Peak Identification: Collect the fractions corresponding to the peaks of interest and subject them to mass spectrometry for definitive identification of the precursor structures.

Purification and Kinetic Analysis of VanA Ligase

This is a representative protocol for the expression, purification, and kinetic characterization of a His-tagged VanA protein.[6][8]

-

Cloning and Expression: Clone the vanA gene into a suitable expression vector (e.g., pET vector with an N-terminal His-tag). Transform the construct into an E. coli expression strain (e.g., BL21(DE3)). Grow the transformed cells in LB broth containing the appropriate antibiotic to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

-

Affinity Chromatography: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM). Elute the His-tagged VanA protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Dialysis and Storage: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) to remove the imidazole. Store the purified protein at -80°C.

The activity of VanA ligase can be measured using a coupled-enzyme spectrophotometric assay that detects the production of ADP.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM HEPES buffer, pH 7.5

-

10 mM MgCl2

-

10 mM ATP

-

50 mM D-Alanine

-

Variable concentrations of D-Lactate or D-Alanine

-

0.2 mM NADH

-

2.5 mM phosphoenolpyruvate

-

50 units/mL pyruvate kinase/lactate dehydrogenase

-

-

Initiation of Reaction: Add a known amount of purified VanA to the reaction mixture to initiate the reaction.

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Data Analysis: Calculate the initial reaction velocities at different substrate concentrations. Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation. Calculate kcat from Vmax and the enzyme concentration.

Conclusion

This compound resistance in bacteria is a complex and evolving challenge. A thorough understanding of the underlying molecular mechanisms, including the key enzymatic pathways and their regulation, is paramount for the development of novel strategies to combat these resistant pathogens. This technical guide provides a foundational resource for researchers and drug development professionals, offering a detailed overview of the science, quantitative data for comparative analysis, and robust experimental protocols to facilitate further investigation in this critical area of infectious disease research. The continued exploration of these resistance mechanisms will be essential for the design of new antibiotics that can evade or overcome these formidable defenses.

References

- 1. Molecular mechanism of VanHst, an alpha-ketoacid dehydrogenase required for glycopeptide antibiotic resistance from a glycopeptide producing organism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overexpression, purification, and characterization... [experts.mcmaster.ca]

- 3. media.tghn.org [media.tghn.org]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The molecular basis of vancomycin resistance in clinically relevant Enterococci: Crystal structure of d-alanyl-d-lactate ligase (VanA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. matthewslab.org [matthewslab.org]

- 8. Structural and Functional Characterization of VanG d-Ala:d-Ser Ligase Associated with Vancomycin Resistance in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. iosrjournals.org [iosrjournals.org]

- 13. Extraction and Analysis of Peptidoglycan Cell Wall Precursors | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Vancomycin in Human Serum/Plasma using Norvancomycin as an Internal Standard by LC-MS/MS

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the therapeutic drug monitoring (TDM) and pharmacokinetic analysis of vancomycin.

Introduction: Vancomycin is a crucial glycopeptide antibiotic used for treating severe Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).[1] Due to its narrow therapeutic index, monitoring vancomycin concentrations in patients is essential to ensure efficacy while minimizing the risk of dose-related toxicities like nephrotoxicity.[1][2][3] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying vancomycin in biological matrices.[4] The use of a stable, structurally similar internal standard (IS) is critical for accurate and precise quantification, as it compensates for variations during sample preparation and analysis. Norvancomycin, a close structural analog of vancomycin, serves as an ideal internal standard for this purpose.[5][6] This document provides a detailed protocol for the determination of vancomycin in human serum or plasma using this compound as an internal standard.

Quantitative Method Performance

The following tables summarize the performance characteristics of a validated LC-MS/MS method for vancomycin quantification using this compound as an internal standard.

Table 1: Calibration Curve and Sensitivity

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | 1.0 - 2000 ng/mL | [5][7] |

| Correlation Coefficient (r²) | > 0.999 | [6][8] |

| Limit of Detection (LOD) | 0.3 ng/mL | [5][7] |

| Limit of Quantification (LOQ) | 1.0 ng/mL |[5][7] |

Table 2: Accuracy and Precision

| Analyte | QC Level | Intra-day Imprecision (%) | Inter-day Imprecision (%) | Accuracy (%) | Reference |

|---|

| Vancomycin | Low, Medium, High | < 11.55 | < 11.55 | -7.39 to 10.27 |[9] |

Table 3: Recovery and Matrix Effect

| Parameter | Vancomycin | This compound (IS) | Reference |

|---|---|---|---|

| Recovery (%) | 87.2 - 102.3 | N/A | [5][7] |

| IS Normalized Recovery (%) | ~45 | ~45 | [10] |

| Matrix Effect (C%) | -6.8 | 5.3 |[5] |

Experimental Protocols

Materials and Reagents

-

Vancomycin hydrochloride (analytical standard)

-

This compound (internal standard)[5]

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Drug-free human serum/plasma

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1.0 mg/mL): Accurately weigh and dissolve vancomycin and this compound in separate volumetric flasks with deionized water to obtain stock solutions with a final concentration of 1.0 mg/mL.[5]

-

Vancomycin Working Solutions: Serially dilute the vancomycin stock solution with deionized water to prepare working solutions at various concentrations (e.g., from 10 ng/mL to 20,000 ng/mL).[5]

-

Internal Standard Working Solution (25 µg/mL): Dilute the this compound stock solution with deionized water to achieve a final concentration of 25 µg/mL.[11]

-

Calibration Standards and QC Samples: Spike drug-free human serum/plasma with the appropriate vancomycin working solutions to create calibration standards (e.g., 1, 50, 200, 1000, 2000 ng/mL) and quality control samples (e.g., low, medium, high concentrations).

Sample Pretreatment (Protein Precipitation)

-

Pipette 50 µL of the serum/plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 25 µg/mL this compound internal standard working solution.[11]

-

Add 10 µL of 10% formic acid solution and vortex briefly to mix.[11]

-

Add 200 µL of acetonitrile to precipitate proteins.[11]

-

Vortex the mixture thoroughly for 1 minute.

-

Centrifuge at 13,000 rpm for 15 minutes to pellet the precipitated proteins.[11]

-

Transfer 20 µL of the clear supernatant to a new tube and dilute with 180 µL of 5% acetonitrile in water.[11]

-

Vortex for 1 minute and inject 5 µL of the final mixture into the LC-MS/MS system.[11]

LC-MS/MS Conditions

Table 4: Liquid Chromatography Parameters

| Parameter | Condition | Reference |

|---|---|---|

| HPLC System | Agilent 1200 or equivalent | |

| Column | ZORBAX SB-C18 (150 x 4.6 mm, 5 µm) | [5][7] |

| Mobile Phase A | 0.1% Formic Acid in Water | [5][7] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [5][7] |

| Flow Rate | 0.4 mL/min | [9] |

| Injection Volume | 5 µL | [11] |

| Column Temperature | 30 °C | [12] |

| Run Time | ~3.5 - 5.0 minutes |[9] |

Table 5: Mass Spectrometry Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Mass Spectrometer | AB SCIEX QTRAP® 6500 or equivalent | [5] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [8] |

| Monitored Transition (MRM) | Vancomycin: m/z 725.6 → 144.1 this compound: m/z 718.8 → 144.3 | [5][9] |

| Declustering Potential (DP) | Vancomycin: 40 V this compound: 40 V | [5] |

| Collision Energy (CE) | Vancomycin: 19 V this compound: 19 V |[5] |

Visualizations

Caption: Workflow for vancomycin analysis using this compound IS.

Caption: Role of the internal standard in correcting analytical variability.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and accurate tool for the quantitative determination of vancomycin in human serum and plasma.[4][5] The structural similarity between this compound and vancomycin ensures that it effectively mimics the behavior of the analyte during sample extraction and ionization, thereby correcting for potential analytical variability and improving the reliability of the results.[5] This protocol is well-suited for clinical and research laboratories performing therapeutic drug monitoring of vancomycin, aiding in the optimization of patient dosing regimens.

References

- 1. ashp.org [ashp.org]

- 2. Methods of Therapeutic Drug Monitoring to Guide Vancomycin Dosing Regimens: Trough Concentration versus Ratio of Area Under the Curve to Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vancomycin Level: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A Novel Method for the Determination of Vancomycin in Serum by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application in Patients with Diabetic Foot Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of a rapid, simple, and reliable UPLC-MS/MS method for the quantification of vancomycin in human plasma [pharmacia.pensoft.net]

- 9. Development, validation, and application of an UPLC-MS/MS method for this compound analysis in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development, validation, and application of an UPLC-MS/MS method for vancomycin, this compound, methotrexate, paclitaxel, and imatinib analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]